molecular formula C7H6BrClO2S B6226637 ethyl 4-bromo-5-chlorothiophene-3-carboxylate CAS No. 2297850-30-5

ethyl 4-bromo-5-chlorothiophene-3-carboxylate

Cat. No.: B6226637
CAS No.: 2297850-30-5
M. Wt: 269.54 g/mol
InChI Key: JXVQTUHHMIGDEG-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-5-chlorothiophene-3-carboxylate is a chemical compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of bromine and chlorine substituents on the thiophene ring, along with an ethyl ester group at the 3-position. It is used in various scientific research areas, including drug development, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-bromo-5-chlorothiophene-3-carboxylate typically involves the bromination and chlorination of thiophene derivatives followed by esterification. One common method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . The reaction conditions often require a basic environment and specific solvents to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and chlorination processes, followed by purification steps such as recrystallization or chromatography to obtain high-purity compounds. The exact methods can vary depending on the desired scale and purity requirements.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromo-5-chlorothiophene-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions to form different derivatives.

    Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

    Acids or Bases: For ester hydrolysis reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various thiophene derivatives with different functional groups, while oxidation and reduction reactions can modify the thiophene ring structure.

Scientific Research Applications

Ethyl 4-bromo-5-chlorothiophene-3-carboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biological targets.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in material science for the development of organic semiconductors, corrosion inhibitors, and other advanced materials.

Mechanism of Action

The mechanism of action of ethyl 4-bromo-5-chlorothiophene-3-carboxylate depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary based on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Ethyl 4-bromo-5-chlorothiophene-3-carboxylate can be compared with other thiophene derivatives, such as:

  • Ethyl 4-bromo-5-fluorothiophene-3-carboxylate
  • Ethyl 4-chloro-5-bromothiophene-3-carboxylate
  • Ethyl 4-iodo-5-chlorothiophene-3-carboxylate

These compounds share similar structural features but differ in their halogen substituents, which can influence their reactivity and applications.

Properties

CAS No.

2297850-30-5

Molecular Formula

C7H6BrClO2S

Molecular Weight

269.54 g/mol

IUPAC Name

ethyl 4-bromo-5-chlorothiophene-3-carboxylate

InChI

InChI=1S/C7H6BrClO2S/c1-2-11-7(10)4-3-12-6(9)5(4)8/h3H,2H2,1H3

InChI Key

JXVQTUHHMIGDEG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CSC(=C1Br)Cl

Purity

95

Origin of Product

United States

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